molecular formula C5H4O5 B14635931 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one CAS No. 52313-28-7

2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one

Cat. No.: B14635931
CAS No.: 52313-28-7
M. Wt: 144.08 g/mol
InChI Key: ZIJZQTPJQLEDBM-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by four hydroxyl groups attached to a cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one typically involves the oxidation of cyclopentadienone derivatives. One common method is the hydroxylation of cyclopentadienone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into cyclopentadienol derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclopentadienol derivatives.

    Substitution: Halogenated or alkylated cyclopentadienone derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one involves its ability to donate hydrogen atoms from its hydroxyl groups, making it a potential antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: A related compound with phenyl groups instead of hydroxyl groups.

    3-Hydroxy-2,4-cyclopentadien-1-one: A simpler derivative with only one hydroxyl group.

Uniqueness

2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is unique due to its multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other cyclopentadienone derivatives.

Properties

CAS No.

52313-28-7

Molecular Formula

C5H4O5

Molecular Weight

144.08 g/mol

IUPAC Name

2,3,4,5-tetrahydroxycyclopenta-2,4-dien-1-one

InChI

InChI=1S/C5H4O5/c6-1-2(7)4(9)5(10)3(1)8/h(H4,6,7,8,9,10)

InChI Key

ZIJZQTPJQLEDBM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=C1O)O)O)O

Origin of Product

United States

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